molecular formula C40H28N2O4 B5204183 N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)

N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)

Cat. No. B5204183
M. Wt: 600.7 g/mol
InChI Key: IKLKGOJIJJUOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide), commonly known as PPN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPN is a polyaromatic compound that contains two naphthalene rings and a phenylene ring, and it is used as a fluorescent probe, a molecular sensor, and a therapeutic agent.

Mechanism of Action

The mechanism of action of PPN is not fully understood, but it is believed that it interacts with biomolecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. PPN has been shown to selectively bind to certain biomolecules, such as DNA and RNA, and induce conformational changes that affect their function.
Biochemical and Physiological Effects:
PPN has been shown to have minimal toxicity and does not affect cell viability at low concentrations. However, at higher concentrations, PPN can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. PPN has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PPN in lab experiments is its high fluorescence quantum yield, which allows for sensitive detection of biomolecules. PPN is also highly photostable, which means it can be used for long-term imaging experiments. However, one limitation of using PPN is its hydrophobic nature, which can limit its solubility in aqueous solutions.

Future Directions

There are several future directions for the use of PPN in scientific research. One area of interest is the development of PPN-based therapeutics for cancer treatment. Another area of interest is the use of PPN as a molecular sensor for detecting specific biomolecules in biological systems. Additionally, PPN could be used in combination with other imaging techniques, such as fluorescence resonance energy transfer (FRET), to study complex biological systems.

Synthesis Methods

PPN can be synthesized through several methods, including the reaction of 4-(aminomethyl)benzoic acid with 1,3-bis(chloromethyl)benzene in the presence of sodium hydroxide, followed by the reaction with 1-naphthylamine in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain PPN.

Scientific Research Applications

PPN has been extensively used in scientific research due to its unique properties, including its high fluorescence quantum yield, high photostability, and low toxicity. PPN is commonly used as a fluorescent probe to detect various biomolecules, such as proteins, DNA, and RNA. It is also used as a molecular sensor to detect metal ions and pH changes in biological systems. In addition, PPN has been studied as a therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[4-[3-[4-(naphthalene-1-carbonylamino)phenoxy]phenoxy]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O4/c43-39(37-16-5-10-27-8-1-3-14-35(27)37)41-29-18-22-31(23-19-29)45-33-12-7-13-34(26-33)46-32-24-20-30(21-25-32)42-40(44)38-17-6-11-28-9-2-4-15-36(28)38/h1-26H,(H,41,43)(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKGOJIJJUOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC(=CC=C4)OC5=CC=C(C=C5)NC(=O)C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[1,3-Phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)

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